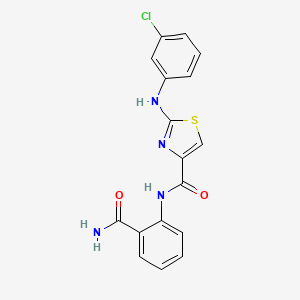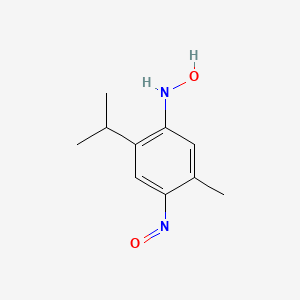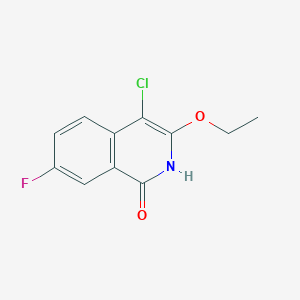![molecular formula C20H21FN2O2S2 B2557015 N-[2-[2-(3-fluorophenyl)-1,3-thiazol-4-yl]ethyl]-2,4,5-trimethylbenzenesulfonamide CAS No. 923257-99-2](/img/structure/B2557015.png)
N-[2-[2-(3-fluorophenyl)-1,3-thiazol-4-yl]ethyl]-2,4,5-trimethylbenzenesulfonamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound contains several functional groups including a thiazole ring, a sulfonamide group, and a fluorophenyl group. Thiazole is a heterocyclic compound that consists of a five-membered ring containing nitrogen and sulfur atoms . Sulfonamides are a group of compounds characterized by a sulfonyl functional group attached to two carbon atoms . The fluorophenyl group is a phenyl ring substituted with a fluorine atom .
Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement and connectivity of its atoms. Unfortunately, without more specific information or an experimental study, it’s difficult to provide a detailed analysis .Physical And Chemical Properties Analysis
The physical and chemical properties of a compound depend on its molecular structure. Factors such as polarity, molecular weight, and the presence of functional groups all influence a compound’s properties .Applications De Recherche Scientifique
Anti-inflammatory and Analgesic Applications
Research has demonstrated that derivatives of celecoxib, which may share structural similarities with the compound , exhibit notable anti-inflammatory and analgesic activities. These derivatives have also shown to not cause tissue damage in liver, kidney, colon, and brain, compared to untreated controls, suggesting a potential for developing therapeutic agents with minimized side effects (Ş. Küçükgüzel et al., 2013).
Anticancer Activity
A variety of synthesized derivatives have been evaluated for their anticancer activity against different cancer cell lines, including breast, lung, colon, and ovarian cancer. Several compounds have shown moderate to excellent anticancer activity, outperforming etoposide, the reference drug, in some cases. This suggests the potential of these compounds to be developed as anticancer agents (B. Ravinaik et al., 2021).
DNA Binding and Cleavage
Research on mixed-ligand copper(II)-sulfonamide complexes has revealed that the sulfonamide derivative plays a crucial role in DNA binding and cleavage, leading to antiproliferative activity against human tumor cells. These findings underscore the therapeutic potential of sulfonamide derivatives in targeting cancer at the molecular level (M. González-Álvarez et al., 2013).
Carbonic Anhydrase Inhibition
Sulfonamide derivatives have been studied for their inhibitory effect on carbonic anhydrase, an enzyme involved in various physiological and pathological processes. Some derivatives demonstrated strong inhibition of human cytosolic isoforms, indicating potential applications in treating disorders related to aberrant enzyme activity (H. Gul et al., 2016).
Photodynamic Therapy for Cancer Treatment
Innovative sulfonamide derivatives have been explored as photosensitizers in photodynamic therapy (PDT) for cancer treatment. Certain compounds exhibit high singlet oxygen quantum yield, making them suitable for Type II mechanisms in PDT. This highlights the potential of sulfonamide-based compounds in developing new therapeutic approaches for cancer (M. Pişkin et al., 2020).
Antimicrobial Activities
Sulfonamide derivatives have been synthesized and evaluated for their antimicrobial activities, showing high efficacy against Mycobacterium smegmatis. This suggests the potential of these compounds to serve as novel antimicrobial agents for treating infections (Meltem Yolal et al., 2012).
Mécanisme D'action
The mechanism of action of a compound depends on its biological activity. Thiazole derivatives are known to exhibit a wide range of biological activities such as antioxidant, analgesic, antibacterial, anticancer, antiallergic, antihypertensive, anti-inflammatory, antimalarial, antifungal, and antipsychotic .
Safety and Hazards
Orientations Futures
The future research directions for this compound would depend on its observed biological activity. Given the wide range of activities observed for thiazole derivatives, potential research directions could include further investigation into its medicinal properties, optimization of its synthesis, and exploration of its mechanism of action .
Propriétés
IUPAC Name |
N-[2-[2-(3-fluorophenyl)-1,3-thiazol-4-yl]ethyl]-2,4,5-trimethylbenzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21FN2O2S2/c1-13-9-15(3)19(10-14(13)2)27(24,25)22-8-7-18-12-26-20(23-18)16-5-4-6-17(21)11-16/h4-6,9-12,22H,7-8H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PQCCKOHYBVCFJH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1C)S(=O)(=O)NCCC2=CSC(=N2)C3=CC(=CC=C3)F)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21FN2O2S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
404.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-methyl-N-(1-(2-methyl-6-(trifluoromethyl)pyrimidin-4-yl)piperidin-4-yl)-2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamide](/img/structure/B2556934.png)
![1-[4-[2-Hydroxy-3-[4-(2-phenoxyethyl)piperazin-1-yl]propoxy]phenoxy]-3-[4-(2-phenoxyethyl)piperazin-1-yl]propan-2-ol](/img/structure/B2556938.png)
![N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-3-(1-(4,5-dimethyl-6-oxo-1,6-dihydropyrimidin-2-yl)-3,5-dimethyl-1H-pyrazol-4-yl)propanamide](/img/structure/B2556940.png)



![N-(2-{[2,3'-bithiophene]-5-yl}-2-hydroxyethyl)-N'-[(furan-2-yl)methyl]ethanediamide](/img/structure/B2556945.png)

![N-(3,4-dimethylphenyl)-2-[4-(2-methoxyphenyl)piperazin-1-yl]pteridin-4-amine](/img/structure/B2556947.png)




